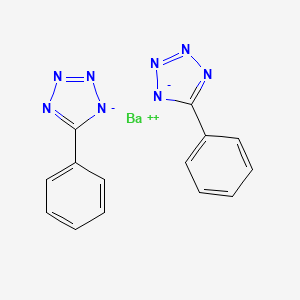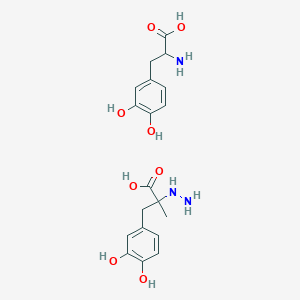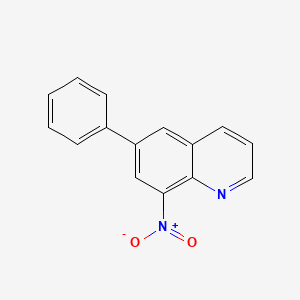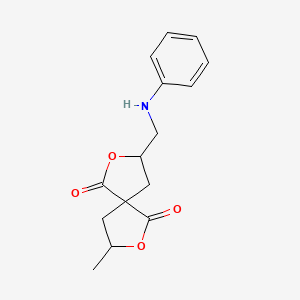
3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique spiro structure and functional groups present in the molecule make it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione typically involves multiple steps, including the formation of the spiro ring system and the introduction of the phenylamino and methyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro ring system through cyclization reactions involving appropriate precursors.
Amination Reactions: Introduction of the phenylamino group using reagents such as aniline and suitable catalysts.
Methylation Reactions: Addition of the methyl group using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the phenylamino group could lead to the formation of nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry: Use in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro Compounds: Compounds with similar spiro ring systems, such as spirooxindoles or spirocyclic lactams.
Phenylamino Compounds: Compounds containing the phenylamino group, such as aniline derivatives.
Dioxaspiro Compounds: Compounds with dioxaspiro structures, such as dioxaspirodecane derivatives.
Uniqueness
The uniqueness of 3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione lies in its specific combination of functional groups and spiro ring system, which may confer unique chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
66223-16-3 |
|---|---|
Molekularformel |
C15H17NO4 |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
3-(anilinomethyl)-8-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C15H17NO4/c1-10-7-15(13(17)19-10)8-12(20-14(15)18)9-16-11-5-3-2-4-6-11/h2-6,10,12,16H,7-9H2,1H3 |
InChI-Schlüssel |
BOTKZCHEQHPNMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(CC(OC2=O)CNC3=CC=CC=C3)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


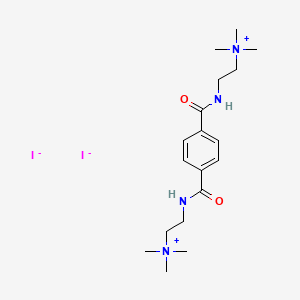
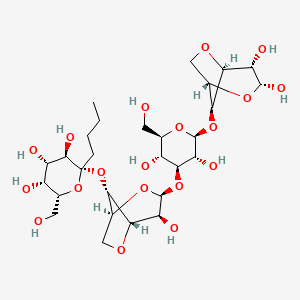
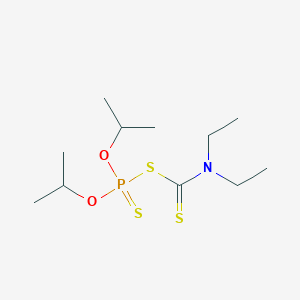
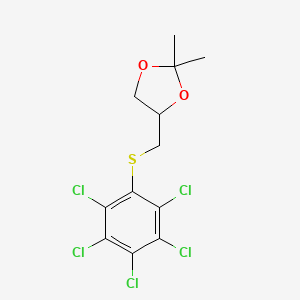
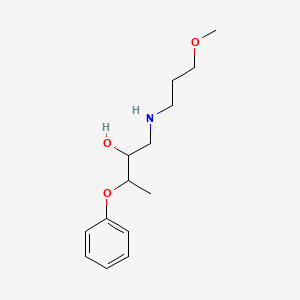
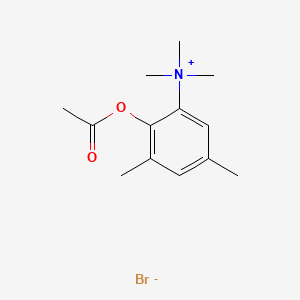
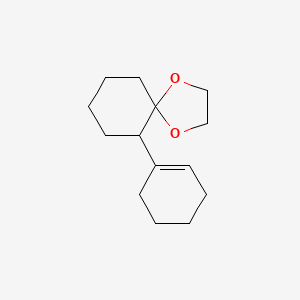
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
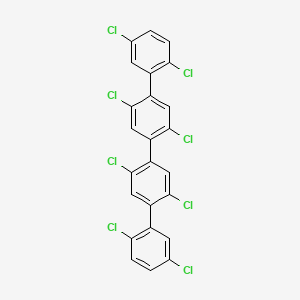
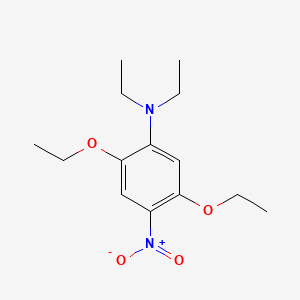
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
